molecular formula C17H15IN4O B2493060 N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 939762-08-0

N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B2493060
CAS RN: 939762-08-0
M. Wt: 418.238
InChI Key: VIOURJZJWOOTCF-DJKKODMXSA-N
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Description

Synthesis Analysis

The synthesis of N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide and related compounds involves efficient and straightforward methods. A notable synthesis involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. This domino protocol highlights a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps, emphasizing operational simplicity and the use of environmentally benign solvents (Hosseini & Bayat, 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies provide insights into the optimized molecular structures, vibrational frequencies, and the stability of different species in solution (Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are diverse, including cyclodesulfurization, halogen−metal exchange, and reactions with various electrophilic reagents. These reactions are critical for the synthesis of a wide range of derivatives with potential biological activity (Bourdais & Omar, 1980).

Physical Properties Analysis

The physical properties of these compounds, such as solvation energy values, are significant for understanding their reactivity and stability in different environments. Studies have shown that these compounds exhibit high solvation energy values, indicating their high reactivity compared to other compounds like naloxone, cocaine, and scopolamine (Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been extensively studied, highlighting their potential as inhibitors of human rhinovirus. The stereospecific synthesis of these compounds and their antiviral activity underscore their significance in medicinal chemistry (Hamdouchi et al., 1999).

Scientific Research Applications

Synthesis and Characterization

A study by Hosseini and Bayat (2019) describes the synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. This synthesis involved a five-component cascade reaction demonstrating the potential for creating diverse compounds with N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide structure for various applications in medicinal chemistry and materials science (Hosseini & Bayat, 2019).

Sensor Development

Li and Xiao (2016) developed a new fluorescent sensor based on imidazo[1,2-a]pyridine. This sensor displayed high sensitivity and selectivity towards aluminum ions, highlighting the potential for this compound in creating sensitive detection systems for specific metal ions (Li & Xiao, 2016).

Potential Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized derivatives of pyridine-4-carbohydrazides and evaluated them for antidepressant and nootropic activities. These findings suggest the possibility of exploring this compound derivatives for central nervous system applications (Thomas et al., 2016).

Antibacterial and Antifungal Activities

Soni and Patel (2017) researched the synthesis and biological evaluation of Schiff base derivatives of isoniazid, showing significant antibacterial and antifungal activities. This suggests the potential of this compound in developing new antimicrobial agents (Soni & Patel, 2017).

properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-6-iodoimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN4O/c1-2-12-3-5-13(6-4-12)9-19-21-17(23)15-11-22-10-14(18)7-8-16(22)20-15/h3-11H,2H2,1H3,(H,21,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOURJZJWOOTCF-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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